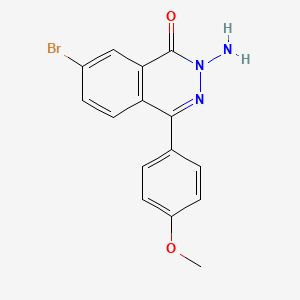
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone
Descripción general
Descripción
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the seventh position, and a methoxyphenyl group at the fourth position of the phthalazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Amination: The amino group can be introduced at the second position through nucleophilic substitution reactions using ammonia or amines.
Methoxylation: The methoxyphenyl group can be attached to the fourth position through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom at the seventh position.
7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the amino group at the second position.
2-amino-7-bromo-phthalazin-1(2H)-one: Lacks the methoxyphenyl group at the fourth position.
Uniqueness
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H12BrN3O2 |
|---|---|
Peso molecular |
346.18 g/mol |
Nombre IUPAC |
2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(20)19(17)18-14/h2-8H,17H2,1H3 |
Clave InChI |
BZQJOIOUZVTEEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CC(=C3)Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
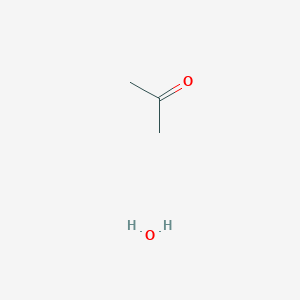
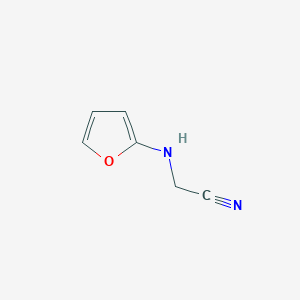
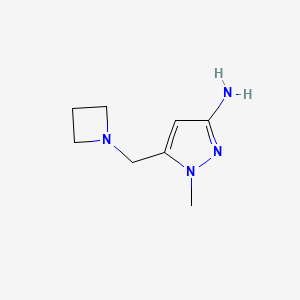
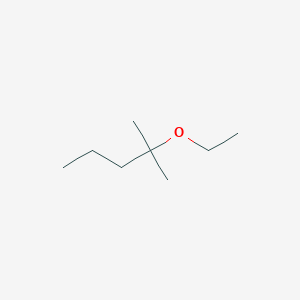

![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
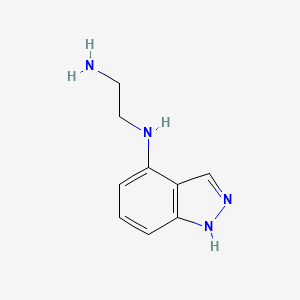

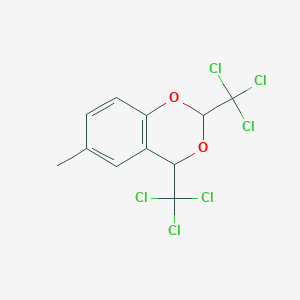
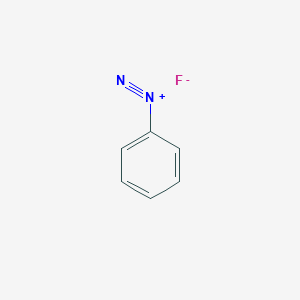
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
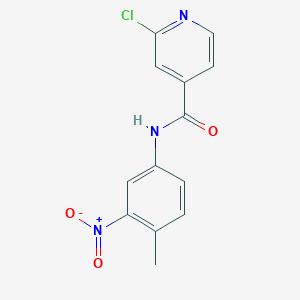
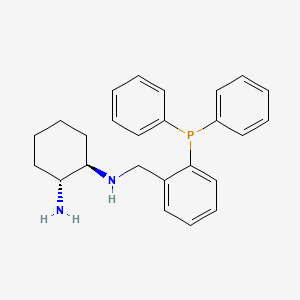
![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
